Product packaging for Propionamidine hydrochloride(Cat. No.:CAS No. 3599-89-1)

Propionamidine hydrochloride

Cat. No.: B152790
CAS No.: 3599-89-1
M. Wt: 108.57 g/mol
InChI Key: DFWRZHZPJJAJMX-UHFFFAOYSA-N
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Description

Overview of Amidine Functional Group in Organic Chemistry

The amidine functional group, with the general structure R-C(=NR')NR''R''', is a cornerstone of organic chemistry. wikipedia.orgcore.ac.uk Amidines are essentially derivatives of carboxylic acids where the carbonyl oxygen is replaced by an imino nitrogen and the hydroxyl group is substituted with an amino group. acs.org This unique arrangement of atoms imparts distinct chemical properties to amidines, setting them apart from related functional groups like amides and amines.

Amidines can be categorized based on the substitution patterns on their nitrogen atoms. core.ac.ukresearchgate.net They are broadly classified as:

Unsubstituted Amidines: Where both nitrogen atoms are unsubstituted (e.g., R-C(=NH)NH2).

Substituted Amidines: These can be further divided into:

N-substituted: One or both nitrogen atoms bear substituents.

N,N'-disubstituted: Both nitrogen atoms have one substituent each.

N,N-disubstituted: One nitrogen atom carries two substituents.

The nature and placement of these substituents significantly influence the molecule's reactivity, basicity, and biological activity. core.ac.uk Cyclic amidines, where the amidine functionality is part of a ring system, represent another important structural class. researchgate.net

A key feature of amidines is their pronounced basicity, which is significantly higher than that of amides. wikipedia.org This enhanced basicity is attributed to the resonance stabilization of the corresponding cation, known as an amidinium ion, which is formed upon protonation of the sp2-hybridized nitrogen atom. wikipedia.orgstackexchange.com In the amidinium ion, the positive charge is delocalized over both nitrogen atoms and the central carbon atom, leading to two equivalent and significant resonance structures. stackexchange.com This delocalization effectively stabilizes the positive charge, making the parent amidine more willing to accept a proton. wikipedia.orgstackexchange.com

In contrast, when an amide is protonated on its nitrogen atom, the resulting cation lacks this extensive resonance stabilization. libretexts.org The lone pair of electrons on the amide nitrogen is already delocalized by interaction with the adjacent carbonyl group, which reduces its availability for protonation. unizin.orglibretexts.org This fundamental difference in resonance stabilization explains the substantial difference in basicity between amidines and amides. stackexchange.com

Historical Context of Propionamidine Hydrochloride Research

While a detailed historical timeline for this compound specifically is not extensively documented in readily available literature, its study is intrinsically linked to the broader exploration of amidine chemistry. The Pinner reaction, a classic method for synthesizing amidines from nitriles and alcohols, was developed in the late 19th century, paving the way for the preparation of a wide range of amidine compounds. Early research into amidines was often driven by their potential applications in various chemical transformations and their interesting biological properties. For instance, the discovery of the antimicrobial properties of certain diamidines in the early 20th century spurred further investigation into this class of compounds. researchgate.net this compound, as a simple alkylamidine, likely served as a model compound in early studies of amidine reactivity and properties.

Significance of this compound in Chemical and Biological Research

This compound holds significance in both chemical and biological research domains. In chemical synthesis, it serves as a valuable reagent and building block. For example, it is used in the preparation of guanidines. chemicalbook.comlookchem.com The amidine functional group can act as a precursor for the synthesis of various heterocyclic compounds.

From a biological perspective, the amidine moiety is a recognized pharmacophore, a structural feature responsible for a molecule's biological activity. nih.gov Amidine-containing compounds have been investigated for a wide array of therapeutic applications, including as antimicrobial, antiviral, and antifungal agents. nih.gov While specific research on the biological activities of this compound itself is not as extensive as for more complex amidine derivatives, its structural simplicity makes it a useful tool for studying the fundamental interactions of the amidine group with biological targets. For instance, it has been used in studies related to the inhibition of enzymes like nitric oxide synthase.

The hydrochloride salt form of propionamidine enhances its stability and water solubility, making it easier to handle and use in various experimental settings. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9ClN2 B152790 Propionamidine hydrochloride CAS No. 3599-89-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

propanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2.ClH/c1-2-3(4)5;/h2H2,1H3,(H3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWRZHZPJJAJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3599-89-1
Record name Propanimidamide, monohydrochloride
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Record name 3599-89-1
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Record name Propionamidine hydrochloride
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Synthetic Methodologies and Reaction Pathways of Propionamidine Hydrochloride

Established Synthesis Routes for Propionamidine Hydrochloride

Established methods for synthesizing this compound are predominantly based on nitrile and thioamide starting materials. These routes are well-documented and rely on fundamental organic reactions.

The conversion of nitriles to amidines is a cornerstone of amidine synthesis. These approaches leverage the electrophilicity of the nitrile carbon atom.

Another acid-catalyzed approach is employed for the synthesis of N-sulfamyl-propionamidine derivatives. This process involves the reaction of 3-substituted propionitriles with an oxonium hydrochloride, typically 1,4-dioxane (B91453) hydrochloride, in the presence of sulfamide (B24259). cancer.gov The reaction is conducted in a closed system under pressure. cancer.gov

Table 1: Reaction Conditions for Acid-Catalyzed Synthesis of N-Sulfamyl-3-substituted-propionamidine

ParameterConditionReference
Reactants3-substituted-propionitrile, 1,4-Dioxane hydrochloride, Sulfamide cancer.gov
Pressure0.5 kg/cm² to 4.0 kg/cm² cancer.gov
Temperature30°C to 75°C (preferably 40°C to 60°C) cancer.gov
Reaction Time5 to 20 hours cancer.gov

The synthesis of amidines from nitriles is fundamentally based on a sequence of nucleophilic addition reactions. In the context of the Pinner reaction, the first step is the nucleophilic attack of an alcohol molecule on the nitrile's electrophilic carbon atom, which is activated by protonation from the acid catalyst. This forms the imidate intermediate. nih.gov The second step involves the nucleophilic addition of an amine, specifically ammonia (B1221849) for an unsubstituted amidine, to the carbon atom of the imidate. This is followed by the elimination of the alcohol to produce the final amidine product. researchgate.net

An alternative to nitrile-based routes is the conversion of thioamides to amidines. This transformation involves activating the thiocarbonyl group to facilitate its replacement by a nitrogen-containing group. A common strategy is the S-alkylation of the thioamide to form a thioimidate salt, which is a more reactive intermediate. This thioimidate can then be treated with ammonia to yield the corresponding amidine. researchgate.net

Another effective method involves the direct conversion of thioamides to amidines promoted by metal salts, which act as thiophiles. cancer.gov Silver(I) salts, such as silver acetate (B1210297) (AgOAc), have been shown to effectively promote the reaction between a thioamide and an amine. koreascience.kr Similarly, mercury(II) chloride (HgCl₂) can be used to facilitate this conversion. In some cases, particularly when using unprotected thioamides, the reaction can be low-yielding due to side reactions or decomposition. To circumvent this, the thioamide can be protected, for instance with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-thioamide reacts cleanly with amines in the presence of HgCl₂ to give N-Boc-amidines in high yields, which can then be deprotected to afford the desired amidine salt.

Table 2: HgCl₂-Mediated Synthesis of N-(t-Boc)amidines from N-(t-Boc)thioacetamide and Various Amines

AmineReaction Time (h)Yield (%)Reference
Benzylamine0.598
Cyclohexylamine0.596
Aniline295
p-Anisidine197
p-Chloroaniline195

Nitrile-Based Synthesis Approaches

Exploration of Novel Synthetic Strategies for this compound

Research into the synthesis of amidines continues to focus on developing more efficient, atom-economical, and environmentally friendly methods.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in one step. This approach offers significant advantages, including reduced reaction times, minimized waste, and simplified purification procedures, by avoiding the isolation of intermediates. researchgate.net

While a specific one-pot multicomponent reaction for the direct synthesis of this compound is not widely commercialized, the principles of MCRs can be applied to streamline existing routes. For instance, the Pinner synthesis, which is traditionally a two-step process, can be adapted into a one-pot procedure where the intermediate imidate is not isolated before the addition of ammonia. researchgate.net

Modern synthetic chemistry has seen the development of catalytic one-pot syntheses for related structures, such as N-sulfonylamidines, using catalysts like cationic copper(I) complexes under mild, solvent-free conditions. researchgate.net These advancements highlight the potential for creating novel, highly efficient one-pot strategies for the synthesis of this compound and its derivatives in the future.

Green Chemistry Approaches in Amidine Synthesis

The synthesis of amidines, including this compound, has traditionally relied on methods like the Pinner reaction, which often involves harsh conditions and stoichiometric reagents. organic-chemistry.orgnumberanalytics.comnrochemistry.com In alignment with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic routes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve atom economy.

Key green strategies in amidine synthesis include:

Catalyst-Free Syntheses: Certain methods circumvent the need for metal catalysts by using highly reactive starting materials or specific reaction conditions. For instance, catalyst-free reactions between enamines and sulfonyl azides can yield amidines, though they may require elevated temperatures. acs.org Another approach involves the reaction of highly electron-deficient perfluoroaryl azides with aldehydes and secondary amines, where the electronic properties of the azide (B81097) activate it for the reaction without a catalyst. acs.org

Transition Metal Catalysis: Copper and zinc salts have emerged as effective catalysts for amidine synthesis, enabling reactions under milder conditions. An efficient and sustainable copper-catalyzed protocol has been developed for the nucleophilic addition of amines to nitriles, using environmentally benign O₂ as the oxidant. mdpi.com Zinc(II) species have also been shown to promote the nucleophilic addition of amines to nitriles, including propionitrile (B127096), to form amidines. rsc.org

Advanced Catalytic Systems: To further enhance sustainability, novel catalytic systems are being designed. One such system employs a magnetically separable nanocatalyst consisting of copper iodide (CuI) incorporated onto cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles. This catalyst facilitates the synthesis of N-sulfonyl amidines in water at room temperature and can be easily recovered using an external magnet and reused, minimizing waste. rsc.org

Use of Sustainable Solvents: The choice of solvent is critical in green chemistry. Researchers have demonstrated the synthesis of amidines using sustainable ethereal solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) in combination with organolithium chemistry, which can proceed efficiently at room temperature. rsc.org

These methodologies represent significant progress toward making amidine synthesis more sustainable, reducing its environmental impact while often improving efficiency and reaction scope.

Derivatization of this compound

This compound serves as a valuable starting material for the synthesis of more complex molecules through various derivatization reactions. These modifications are crucial for developing new compounds with specific chemical and pharmacological properties.

Synthesis of Substituted Propionamidine Derivatives

A significant application of propionamidine chemistry is the synthesis of N-sulfamyl-propionamidine derivatives. These compounds are key intermediates in the production of pharmaceutical agents. The synthesis typically involves the reaction of a 3-substituted propionitrile with sulfamide in the presence of an acid.

For example, N-sulfamyl-3-halopropionamidine derivatives can be prepared by reacting a 3-halopropionitrile with sulfamide. numberanalytics.com The reaction is often conducted in a solvent like acrylonitrile, with hydrogen chloride gas passed through the mixture at controlled temperatures (e.g., 50-60°C). numberanalytics.com Another patented process describes the reaction of 3-substituted-propionitriles with an oxonium hydrochloride (such as 1,4-dioxane hydrochloride) and sulfamide in a closed system under pressure. google.comepo.org This method is noted as an improvement over older techniques that operated in an open system with a continuous flow of hydrogen chloride, which was less efficient. epo.org These derivatives are pivotal for synthesizing drugs like famotidine. google.comepo.org

Table 1: Synthesis of N-Sulfamyl-Propionamidine Derivatives

Starting Nitrile Key Reagents Solvent/Conditions Product Citation
3-Halopropionitrile Sulfamide, Hydrogen Chloride Acrylonitrile, 50-60°C N-Sulfamyl-3-halothis compound numberanalytics.com
3-Substituted-propionitrile Sulfamide, 1,4-Dioxane hydrochloride Closed system, 35-75°C, 0.5-4.0 kg/cm² pressure N-Sulfamyl-3-substituted-propionamidine google.com
3-(Isothiourea) propionitrile hydrochloride Sulfamide, 1,4-Dioxane hydrochloride 1,4-Dioxane, 45-50°C, 2.0 kp/cm² pressure N-Sulfamyl-3-(isothiourea)propionamidine google.com

Structural Modifications and Analog Design

Structural modification and analog design are core strategies in medicinal chemistry aimed at optimizing the properties of a lead compound. An analog is a molecule with a structure similar to a parent compound but differing in one or more atoms or functional groups. The goal of analog design is often to enhance desired pharmacological activity, improve metabolic stability, or reduce side effects.

This rational design process involves several strategies:

Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties (a bioisostere), which can lead to similar biological activity.

Altering Stereochemistry: Changing the spatial arrangement of atoms can significantly impact how a molecule interacts with its biological target.

Modifying Functional Groups: Adding, removing, or changing functional groups on the propionamidine scaffold can alter its polarity, reactivity, and binding capabilities.

Although they may be structurally similar, analogs can have markedly different chemical and biological properties. This principle is widely applied in drug discovery to create new molecules that are chemically and biologically similar to an initial bioactive compound but with improved therapeutic profiles.

Formation of Heterocyclic Systems Incorporating Propionamidine Moieties

The propionamidine moiety is a valuable synthon for constructing heterocyclic compounds, which form the core of many pharmaceuticals. clockss.org Heterocycles are cyclic compounds containing atoms of at least two different elements in the ring, most commonly nitrogen, oxygen, or sulfur. clockss.org The incorporation of the amidine functional group into a ring system is a common strategy for creating diverse molecular scaffolds.

A primary method for this transformation begins with the Pinner reaction . organic-chemistry.orgnumberanalytics.comnrochemistry.com In this reaction, a nitrile (like propionitrile) reacts with an alcohol in the presence of an acid catalyst (typically hydrogen chloride) to form an imidate salt, also known as a Pinner salt. numberanalytics.comnrochemistry.comjk-sci.com This imidate salt is a direct precursor to the corresponding amidine hydrochloride.

This reactive intermediate can then undergo cyclization with a suitable binucleophilic reagent. For example, reacting the imidate salt with ethylenediamine (B42938) can lead to the formation of a 2-imidazoline ring, a five-membered heterocycle. nih.gov This process involves the sequential nucleophilic attack of both amine groups of ethylenediamine onto the electrophilic carbon of the imidate, followed by cyclization and elimination of alcohol.

More advanced methods involve transition metal-catalyzed C-H activation and annulation reactions, where the amidine group directs the formation of a new ring by reacting with unsaturated compounds like alkynes. rsc.org These domino reactions, such as a 1,7-H shift followed by electrocyclization of unsaturated amidines, can create complex, stereodefined cyclic amidines. rsc.org Such strategies highlight the versatility of the amidine functional group in building the complex, fused heterocyclic systems prevalent in modern medicinal chemistry. clockss.orgfrontiersin.org

Reaction Mechanisms and Kinetics in Propionamidine Chemistry

Fundamental Reaction Mechanisms of Amidine Functional Group

The reactivity of propionamidine is dictated by its core amidine functional group (-C(NH)NH2). This group possesses a unique electronic structure, with a nucleophilic imino nitrogen, an amino group, and an electrophilic carbon atom, allowing it to participate in a variety of chemical transformations.

Amidines are well-recognized as effective nucleophiles, a characteristic stemming from the lone pair of electrons on the sp2-hybridized imino nitrogen. wur.nlmdpi.com This nucleophilicity allows them to initiate a range of chemical reactions by attacking electron-deficient centers. A general mechanism for reactions catalyzed by amidine derivatives involves the nucleophilic attack on an acyl donor to form a more reactive N-acyl intermediate. wur.nl This intermediate is then attacked by another nucleophile, regenerating the amidine catalyst. wur.nl

The nucleophilic character of amidines has been exploited in various synthetic applications. For instance, bicyclic amidines can trigger cyclization reactions by attacking o-alkynylisocyanobenzenes. lu.seru.nl This reaction is initiated by the nucleophilic attack of the amidine on the isocyano group, leading to the formation of quinoline (B57606) derivatives after subsequent intramolecular cyclization and hydrolysis. lu.seru.nl In another example, computational and experimental studies on the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines show that the reaction proceeds via a stepwise pathway initiated by the nucleophilic attack of the amidine nitrogen onto the C4 position of the azine ring. nih.govcsic.es

The amidine moiety is a valuable building block in the synthesis of heterocyclic compounds. nih.gov Its ability to act as a 1,3-dinucleophile facilitates its participation in cyclization reactions to form rings of various sizes. Transition metal-catalyzed C-H bond activation and annulation is a prominent strategy for constructing heterocycles from amidines. researchgate.net

Specific examples of cyclization reactions include:

[3+2] Cyclization: Amidines can react with trifluoromethyldiazo compounds in the presence of a copper catalyst to afford 5-fluoroimidazoles. epo.org

Synthesis of Quinolines: As mentioned previously, the nucleophilic attack of a bicyclic amidine on an o-alkynylisocyanobenzene initiates a cyclization cascade to produce lactam-derived quinolines. lu.seru.nl

Synthesis of Benzimidazoles: N-phenyl C-alkyl formimidamides undergo cyclization to yield benzimidazoles when treated with (diacetoxyiodo)benzene. researchgate.net

These reactions highlight the versatility of the amidine functional group in constructing complex molecular architectures through cyclization pathways.

Elimination reactions involving amidine derivatives or related compounds are also known. A notable example is the dihydrogen elimination from amidine adducts of Group 13 element hydrides. nih.gov These reactions are of interest for hydrogen storage applications and proceed via an initial intramolecular elimination of dihydrogen to form mononuclear amidinate complexes, which can then dimerize. nih.gov

Another type of elimination is observed in the reaction of N-substituted amidines with (diacetoxyiodo)benzene, which can lead to cyclo-α-elimination products depending on the substituents and reaction temperature. researchgate.net Furthermore, the Hofmann elimination, a classic reaction of quaternary ammonium (B1175870) salts, provides a parallel for understanding elimination reactions in systems containing nitrogen functional groups. This E2-like elimination is facilitated by a hydroxide (B78521) ion and heat, typically yielding the less-substituted alkene (Hofmann's rule). sci-hub.ru

Mechanistic Investigations Involving Propionamidine Hydrochloride

Mechanistic studies on this compound and its derivatives are essential for optimizing reaction conditions and controlling product formation. These investigations often involve kinetic analysis to determine reaction rates and elucidate the sequence of bond-breaking and bond-forming events.

Kinetic studies measure how reaction rates change with variables like concentration and temperature, providing quantitative data on the reaction mechanism. For derivatives of propionamidine, kinetic analyses have been conducted in various contexts, from hydrolysis rates to radical-initiated polymerizations.

A key area of study is the hydrolysis of functional groups within propionamidine derivatives. For example, the hydrolysis of ester-modified platinum-acridine propionamidine hybrids has been shown to follow first-order kinetics. The rate of this hydrolysis is sensitive to the concentration of chloride ions, which mediate the reaction. nih.gov

Table 1: Kinetic Data for Ester Hydrolysis in a Propionamidine Derivative nih.gov
Reaction MediumEstimated Half-Life (t1/2)Kinetic Order
Chloride-Free Medium (Aqueous)2 hoursFirst-Order
Chloride-Containing Medium (Aqueous)8 hoursFirst-Order

Another significant use of propionamidine derivatives, specifically 2,2′-azobis(2-methylpropionamidine) dihydrochloride (B599025) (also known as AAPH or V-50), is as a water-soluble thermal initiator for radical polymerization. lu.senih.gov Kinetic studies in this area focus on the rate of thermal decomposition of the azo compound to generate radicals. mdpi.comsci-hub.ru The rate of polymerization is directly influenced by the rate of radical generation, which increases with temperature. mdpi.com

In a detailed mechanistic study of the reaction between amidines and azines, kinetic isotope effect studies and computational investigations confirmed that the initial nucleophilic attack of the amidine on the azine is the RDS. csic.es This step has the highest free energy barrier compared to subsequent steps like N2 elimination and cyclization. nih.govcsic.es

Computational studies on intramolecular reactions within complex propionamidine derivatives have also been used to pinpoint the RDS. For a 3′-azido-3′-deoxynucleoside derivative bearing a thiol substituent, density functional theory (DFT) calculations showed that the reaction between the thiyl radical and the azido (B1232118) group occurs in two steps. The initial ring-closure step was identified as rate-determining, possessing a higher energy barrier than the subsequent loss of N2. nih.gov

Table 2: Examples of Rate-Determining Steps in Amidine Derivative Reactions
ReactionRate-Determining StepMethod of ElucidationReference
Amidine + 1,2,3-Triazine/1,2,3,5-TetrazineInitial nucleophilic attack of amidine on the azine ringKinetic Isotope Effect Studies, Computational Analysis csic.es
Intramolecular Thiyl Radical Addition to Azide (B81097)First ring-closure stepDensity Functional Theory (DFT) Calculations nih.gov
Thermal Decomposition of AAPHAutocatalytic mechanism; initial complex stepsIsothermal and Non-isothermal DSC Analysis sci-hub.ru

These examples demonstrate that while general principles apply, the specific rate-determining step in reactions involving this compound and its derivatives is highly dependent on the reaction type, the substrates involved, and the reaction conditions.

Catalysis in this compound Transformations

Catalysis is fundamental in driving the efficient and selective synthesis and transformation of amidine compounds. Both transition metals and enzymes are employed to facilitate these chemical changes.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-nitrogen (C–N) bonds, which are central to the structure of amidines. sigmaaldrich.comnih.gov Metals such as palladium, nickel, copper, and rhodium are frequently used to catalyze cross-coupling reactions that can lead to the formation of N-substituted amidines. sigmaaldrich.commdpi.com While specific literature detailing the use of these catalysts for direct transformations of this compound is specialized, the principles of their catalytic cycles are broadly applicable to amidine synthesis.

These catalysts typically operate through a series of steps including oxidative addition, migratory insertion, and reductive elimination to form the desired C–N bond. nih.gov For instance, a palladium catalyst can facilitate the coupling of an amine with a suitable precursor to form the amidine moiety. sigmaaldrich.com The choice of metal, ligand, and reaction conditions is crucial for achieving high yield and selectivity. nih.govmdpi.com

Table 1: Common Transition Metal Catalysts in C–N Bond Formation

Catalyst GroupCommon MetalsTypical Reactions CatalyzedRelevance to Amidine Synthesis
Group 10 Palladium (Pd), Nickel (Ni)Suzuki, Heck, Buchwald-Hartwig, Negishi Couplings sigmaaldrich.comnih.govFormation of N-aryl and N-alkyl amidines from corresponding amines and amidine precursors.
Group 11 Copper (Cu)Ullmann CondensationCost-effective alternative for C-N cross-coupling reactions, particularly for N-arylation. beilstein-journals.org
Group 9 Rhodium (Rh), Cobalt (Co)C-H Amination, HydroaminationDirect functionalization of C-H bonds to install nitrogen-containing groups, a potential route to complex amidines. sigmaaldrich.commdpi.com

These catalytic systems offer versatile pathways for synthesizing a wide array of amidine derivatives by enabling the connection of diverse molecular fragments under relatively mild conditions.

In the pursuit of greener and more sustainable chemical manufacturing, biocatalysis has emerged as a powerful alternative to traditional chemical methods. rsc.org Enzymes offer remarkable selectivity and operate under mild aqueous conditions, reducing the need for harsh reagents and organic solvents. chemrxiv.org

While the biocatalytic formation of amide bonds is a well-established field, the enzymatic synthesis of the related amidine functionality is a developing area of research. rsc.orgresearchgate.net The primary approach involves harnessing enzymes that catalyze C–N bond formation. researchgate.net Amide bond synthetases, for example, which are ATP-dependent, could potentially be engineered to accept substrates for amidine formation. rsc.orgchemrxiv.org The key challenge lies in identifying or engineering an enzyme that can activate a nitrile or a related precursor for nucleophilic attack by an amine, mimicking the chemical Pinner reaction in a biological context.

The advantages of a biocatalytic route include high stereoselectivity, reduced environmental impact, and operational simplicity, often allowing for whole-cell catalysis without the need for intensive protein purification. nih.govnih.gov

Table 2: Comparison of Chemical vs. Biocatalytic Amidine Synthesis

FeatureChemical Catalysis (e.g., Pinner Reaction)Biocatalytic Approach (Hypothetical)
Catalyst Strong acid or transition metal complexesEnzyme (e.g., engineered synthetase or lyase)
Reagents Nitriles, alcohols, amines; often requires stoichiometric activatorsSubstrates in aqueous buffer
Conditions Often anhydrous, may require heating or coolingMild temperatures (e.g., 25-40°C), neutral pH
Solvents Organic solvents (e.g., ethanol, chloroform)Primarily water
Byproducts Stoichiometric waste from activating agentsMinimal, often just water or inorganic phosphate
Selectivity Can be low (chemo-, regio-, stereoselectivity)Potentially very high due to enzyme's active site

Theoretical and Computational Mechanistic Studies

Computational chemistry provides indispensable tools for understanding the intricate details of reaction mechanisms, reactivity, and kinetics at a molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. als-journal.com It provides insights into reactivity by mapping the electron density and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.commdpi.com

For propionamidine, DFT calculations can be used to:

Determine Molecular Geometry: Optimize the 3D structure to find the most stable conformation.

Calculate Atomic Charges: Reveal the charge distribution across the molecule. In propionamidine, the nitrogen atoms are expected to bear partial negative charges, confirming their nucleophilic character, while the central carbon of the amidine group will have a partial positive charge, indicating its electrophilic nature.

Analyze Molecular Orbitals: Identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding reactivity through Frontier Molecular Orbital theory. nih.gov

Table 3: Key DFT-Calculated Parameters for Reactivity Analysis

ParameterDefinitionSignificance for Propionamidine
Atomic Charges Distribution of electron charge among the atoms in a molecule.Identifies the nucleophilic nitrogen atoms and the electrophilic carbon atom.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface.Visually shows electron-rich (red) and electron-poor (blue) regions, highlighting sites for electrophilic and nucleophilic attack. als-journal.com
Fukui Functions Describes the change in electron density at a given point when the total number of electrons is changed. mdpi.comQuantitatively predicts the most likely sites for nucleophilic (attack by an electron donor) and electrophilic (attack by an electron acceptor) reactions.
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals.The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule. nih.gov

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. nih.govucl.ac.uk Unlike static DFT calculations, MD simulations introduce temperature and solvent effects, allowing for the exploration of conformational changes and the dynamic process of a chemical reaction. nih.gov

For a reaction involving this compound, MD simulations can be used to:

Sample Conformational Space: Identify the different shapes the molecule can adopt in solution and their relative stabilities.

Simulate Reactant Approach: Model how reactants and catalysts come together in the correct orientation for a reaction to occur.

Trace Reaction Trajectories: By using advanced techniques like reactive force fields (ReaxFF) or ab initio MD, simulations can explicitly model bond breaking and formation, tracing the entire reaction pathway from reactants to products. ucl.ac.ukrsc.org

Calculate Free Energy Profiles: Determine the free energy landscape of a reaction, which is crucial for understanding reaction rates and mechanisms in a realistic, solvated environment. nih.gov

These simulations are computationally intensive but offer unparalleled insight into the dynamic nature of chemical transformations that cannot be captured by static models alone. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

For propionamidine, the FMO analysis predicts its dual reactivity:

Nucleophilic Character: The HOMO is primarily located on the lone pairs of the nitrogen atoms. This makes propionamidine a good nucleophile, ready to attack electron-deficient centers (electrophiles) with its nitrogen atoms.

Electrophilic Character: The LUMO is centered on the π* antibonding orbital of the C=N double bond. This makes the amidine carbon atom susceptible to attack by nucleophiles.

Table 4: FMO-Based Reactivity Prediction for Propionamidine

Frontier OrbitalLocation on PropionamidinePredicted ReactivityType of Reaction Partner
HOMO Lone pair orbitals of the nitrogen atomsNucleophilicElectrophiles (e.g., acyl chlorides, alkyl halides)
LUMO π* orbital of the C=N bond (localized on carbon)ElectrophilicNucleophiles (e.g., water, alcohols, amines)

This simple yet powerful theory explains why amidines can react with both electrophiles (at the nitrogen) and nucleophiles (at the carbon), providing a rational basis for designing synthetic routes. imperial.ac.ukresearchgate.net

Applications of Propionamidine Hydrochloride in Advanced Chemical Synthesis

Propionamidine Hydrochloride as a Reagent in Organic Synthesis

The utility of this compound as a building block in organic chemistry is notable, particularly in the synthesis of nitrogen-containing cyclic and complex acyclic structures.

Formation of N-Heterocycles

This compound is a key precursor in the synthesis of N-heterocycles, which are foundational structures in pharmaceuticals and functional materials. A significant application is in the one-pot synthesis of substituted 1,2,4-triazoles. For instance, the partially fluorinated ligand 3-ethyl-5-trifluoromethyl-1,2,4-triazole (Hfetz) is synthesized in high yield through the reaction of trifluoroacetohydrazide with this compound. oup.comresearchgate.netresearchgate.net This reaction involves the initial formation of a hydrazide, which then undergoes condensation and cyclization with this compound in the presence of a base like sodium hydroxide (B78521). oup.com The resulting triazole, Hfetz, is a crucial component for building more complex structures. oup.comresearchgate.netresearchgate.net

The general strategy of reacting amidines with various reagents to form heterocycles is a well-established method in organic synthesis. isres.orgscispace.comrsc.org this compound provides the necessary N-C-N fragment for the construction of the triazole ring.

Construction of Complex Molecular Architectures

Beyond simple heterocycles, propionamidine and related amidines are instrumental in constructing more intricate molecular frameworks. The synthesis of N-aryl (or benzyl)-N′-(2-amino-1,2-dicyanovinyl)formamidines is an example where an amidine precursor is used to create complex, functionalized acyclic molecules. tandfonline.comresearchgate.nettandfonline.com In these syntheses, an imidate, such as ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, reacts with an amine in the presence of a catalyst to yield the formamidine (B1211174) product. tandfonline.comresearchgate.net These molecules, with their multiple nitrogen and cyano groups, are themselves valuable intermediates for synthesizing other complex structures like 5-amino-1-aryl-4-cyanoimidazoles. oiccpress.com

The most prominent example of this compound's role in complex architecture is its use in creating the Hfetz ligand, which subsequently self-assembles with metal ions to form large, three-dimensional Porous Coordination Polymers (PCPs). oup.comresearchgate.net This demonstrates a hierarchical construction approach where a simple starting material is used to build a ligand, which in turn directs the formation of a sophisticated supramolecular assembly. oup.comresearchgate.net

This compound in Materials Science Research

The derivatives of this compound have found significant applications in materials science, particularly in the creation of functional porous materials and smart, stimulus-responsive systems.

Development of Porous Coordination Polymers

Porous Coordination Polymers (PCPs), also known as Metal-Organic Frameworks (MOFs), are a class of crystalline materials with high porosity and tunable properties. oup.combohrium.com this compound is integral to the synthesis of specific PCPs by serving as the starting material for the organic linker.

As mentioned, the ligand 3-ethyl-5-trifluoromethyl-1,2,4-triazole (Hfetz) is synthesized from this compound. oup.comresearchgate.net This ligand has been used to construct two new superhydrophobic PCPs: [Ag(fetz)] (termed MAF-9) and [Cu(fetz)] (termed MAF-2F). oup.comresearchgate.net These materials are isostructural with the classic PCPs FMOF-1 and MAF-2, respectively. oup.comresearchgate.net The synthesis involves the reaction of the Hfetz ligand with a metal salt, such as silver nitrate (B79036) (AgNO₃) or copper(II) nitrate (Cu(NO₃)₂), under specific conditions to yield the crystalline PCP. oup.com

The resulting materials, MAF-9 and MAF-2F, exhibit exceptional properties, including superhydrophobicity with water contact angles of 152°. oup.comresearchgate.netresearchgate.net They can adsorb significant quantities of organic solvents while completely excluding water. oup.comresearchgate.net These properties are attributed to the presence of both ethyl and trifluoromethyl groups on the triazole ligand, a direct consequence of using this compound and a fluorinated co-reagent in the initial synthesis. oup.com The table below summarizes key properties of these advanced materials.

PropertyMAF-9MAF-2FReference
Metal IonAg(I)Cu(I) oup.com
Ligand3-ethyl-5-trifluoromethyl-1,2,4-triazolate (fetz) oup.com
Water Contact Angle152°152° oup.comresearchgate.net
Thermal StabilityStable up to 280°CStable up to 280°C researchgate.net
Key FeatureLarge N₂-induced breathingRigid framework, high CO₂ uptake oup.comresearchgate.net

Role in Stimulus-Responsive Materials

Stimulus-responsive, or "smart," materials can change their properties in response to external triggers like pH, temperature, or light. rsc.orgnih.govmdpi.comjchemrev.com The amidine functional group, the core of propionamidine, is a key component in the design of pH- and CO₂-responsive polymers. nih.govmcmaster.camdpi.com

Polymers containing amidine groups are basic and can be protonated in response to changes in pH or the introduction of CO₂ (which forms carbonic acid in water). mdpi.com This protonation alters the polymer's charge, solubility, and conformation. While general amidine-containing polymers are known for this behavior, a more advanced application involves N-sulfonyl amidine (SAi) moieties in polypeptides. nih.govrsc.orgrsc.org These SAi groups exhibit a unique pH-responsive characteristic, acting more like a "weak acid" due to the electron-withdrawing sulfonyl group. nih.govrsc.org This allows for a conformational transition (e.g., from a random coil to a helix) that is specifically triggered by the slightly acidic extracellular pH (~6.8) of tumor microenvironments. nih.govrsc.org This precise response is highly desirable for targeted drug delivery systems, facilitating tumor penetration and site-specific release of therapeutics. nih.govrsc.org The synthesis of such polymers relies on incorporating monomers containing the amidine functionality, which can be derived from precursors like propionamidine.

Propionamidine Moiety in Ligand Design for Catalysis

The design of ligands is crucial in homogeneous catalysis, as the ligand's structure dictates the reactivity, selectivity, and stability of the metal catalyst. nih.govnih.gov The amidine group is a valuable functional unit in ligand design, particularly for pincer-type ligands, which bind to a metal center through three donor atoms in a meridional fashion. mdpi.comuni-rostock.de

The propionamidine moiety, with its N-C-N framework, can be incorporated into more complex ligand scaffolds. Amidine groups are strong sigma-donors and form stable complexes with a wide range of transition metals. mdpi.com In pincer ligands (e.g., NNN, PNP types), the central nitrogen donor is often part of a pyridine (B92270) or similar heterocyclic ring, while the "arms" of the pincer can contain amidine functionalities or be derived from them. mdpi.comuni-rostock.de

The key advantages of incorporating an amidine moiety like propionamidine into a ligand framework include:

Strong Metal Coordination: The nitrogen donors of the amidine group bind strongly to the metal center, leading to highly stable catalysts that can operate at elevated temperatures. mdpi.com

Tunable Steric and Electronic Properties: The substituents on the amidine nitrogen atoms and the central carbon (an ethyl group in the case of propionamidine) allow for fine-tuning of the ligand's steric bulk and electronic properties. This control is essential for optimizing catalyst performance for a specific reaction. nih.govlibretexts.org

Metal-Ligand Cooperation: In some catalytic cycles, the amidine or related amino groups in the ligand can actively participate in the reaction, for instance, by accepting or donating a proton. mdpi.comuni-rostock.de This "cooperative" catalysis often leads to significantly enhanced reactivity.

While specific examples naming "propionamidine" in pincer ligands are not prevalent in the literature, the well-established principles of using amidinates as ligands for catalysis strongly support the potential of the propionamidine moiety as a valuable building block in this field. mdpi.comresearchgate.net

Design of Amidine-Containing Ligands for Metal Complexes

Amidine ligands, and more specifically amidinate ligands derived from their deprotonation, are a significant class of N-donor ligands in coordination chemistry. researchgate.net They are isoelectronic with carboxylates and are valued for their steric and electronic tunability, which can be achieved by modifying the substituents on the nitrogen atoms and the central carbon of the N-C-N fragment. researchgate.net While the broader class of amidines is widely used, the direct application of this compound in forming these ligands is a specific synthetic route.

The synthesis of metal complexes using amidine-based ligands often involves the reaction of a metal precursor with a pre-formed amidinate salt. harvard.edu The general structure of an amidinate ligand is [R-C(NR')₂]⁻. In the case of ligands derived from propionamidine, the 'R' group would be an ethyl group (CH₃CH₂). The synthesis of such ligands can start from propionitrile (B127096), which is then converted to the corresponding imidate and subsequently to the propionamidine. The hydrochloride salt form ensures stability and ease of handling.

The coordination of these propionamidinate ligands to a metal center can result in various complex geometries, including monomeric, dimeric, or polymeric structures, depending on the metal's oxidation state and ionic radius. harvard.edu For instance, smaller metal ions in a +2 oxidation state tend to form monomeric complexes, while larger metal ions may form dimers. harvard.edu

The properties of the resulting metal complexes are heavily influenced by the nature of the amidinate ligand. The ethyl group from the propionamidine backbone and the substituents on the nitrogen atoms dictate the steric environment around the metal center, which in turn affects the complex's reactivity and catalytic activity.

A general synthetic scheme for a metal amidinate complex starting from a lithium amidinate is shown below: MClₓ + x Li[CH₃CH₂C(NR)₂] → M[CH₃CH₂C(NR)₂]ₓ + x LiCl

This reaction showcases the metathesis between a metal halide and a lithium propionamidinate, yielding the desired metal complex and a lithium halide salt. harvard.edu

Applications in CO₂ Hydrogenation

The conversion of carbon dioxide into valuable chemicals and fuels is a critical area of research aimed at mitigating climate change and developing sustainable chemical processes. frontiersin.org Catalytic hydrogenation of CO₂ to products like formic acid, methanol (B129727), or hydrocarbons is a promising approach. frontiersin.org Metal complexes, particularly those with tailored ligand environments, play a crucial role as catalysts in these transformations.

While direct evidence for the use of this compound-derived catalysts in CO₂ hydrogenation is not extensively documented in publicly available literature, the principles of ligand design suggest their potential. The electronic properties of amidinate ligands, which are strong σ-donors, can stabilize metal centers in various oxidation states, a key feature for catalytic cycles involving the activation of small molecules like H₂ and CO₂. nih.gov

The catalytic cycle for CO₂ hydrogenation often involves the formation of a metal-hydride intermediate, which then interacts with CO₂. The ligand framework, such as a propionamidinate ligand, influences the reactivity of this metal-hydride and the subsequent insertion of CO₂ to form a formate (B1220265) complex or other intermediates.

Research on iron-based catalysts has shown that the catalyst's composition, including the presence of promoters, significantly affects the efficiency and selectivity of CO₂ hydrogenation. mdpi.com The ligand environment around the iron center is critical in determining the reaction pathway, whether it proceeds via a reverse water-gas shift reaction followed by Fischer-Tropsch synthesis or through a methanol synthesis route. frontiersin.orgmdpi.com

The development of catalysts for CO₂ hydrogenation is an active area of research, with a focus on creating highly active and selective systems based on earth-abundant metals. mdpi.com The modular nature of amidinate ligands, including those potentially derived from this compound, makes them attractive candidates for systematically tuning the properties of metal catalysts for this important application.

Theoretical and Computational Studies of Propionamidine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemistry, which applies quantum mechanics to chemical systems, is instrumental in understanding the electronic contributions to the properties of molecules. wikipedia.org Through methods like density functional theory (DFT) and ab initio calculations, researchers can solve the Schrödinger equation for a molecule to determine its electronic structure and predict its reactivity. wikipedia.orgscienceopen.com These computational approaches are crucial for studying reaction pathways, transition states, and thermodynamic properties. wikipedia.orgnrel.gov

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental parameters, have been effectively used to study the decomposition mechanisms of amidines. routledge.com Studies on simple amidines like formamidine (B1211174) and substituted acetamidines provide a foundational understanding applicable to propionamidine.

For instance, the unimolecular decomposition of substituted acetamidines has been examined using ab initio methods with a 4-31G basis set. rsc.orgrsc.org These calculations revealed that the decomposition proceeds through an asynchronous mechanism involving a four-membered ring transition state. rsc.orgrsc.org Similarly, extensive ab initio calculations on the decomposition of formamidine into hydrogen cyanide and ammonia (B1221849) have been performed using various levels of theory, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), with basis sets such as 6-31G(d). cdnsciencepub.comresearchgate.net

These studies also investigate the catalytic role of water. The presence of a single water molecule can significantly lower the activation energy for decomposition by facilitating proton transfer through a cyclic hydrogen-bonded transition state. cdnsciencepub.comresearchgate.net For example, the G3 level of theory predicted a high activation energy of 259.1 kJ/mol for the gas-phase decomposition of formamidine, which was reduced to 169.4 kJ/mol with one water molecule and further to 151.1 kJ/mol with a second water molecule. cdnsciencepub.comresearchgate.net This catalytic effect is crucial for understanding reaction mechanisms in aqueous environments.

The electronic nature of substituents on the amidine core significantly influences the molecule's reactivity. Computational studies have systematically investigated these effects in various reactions, including decomposition, hydrolysis, and cycloadditions.

In the decomposition of substituted acetamidines, the nature of the substituent (e.g., CH₃, CH₂F, CHF₂, CF₃) affects the geometry and stability of the transition state. rsc.orgrsc.org The influence of these functional groups can be analyzed using More O'Ferrall–Jencks type diagrams. rsc.orgrsc.org

For reactions with other molecules, such as the reaction of para-substituted benzamidines with 1,2,3,5-tetrazines and 1,2,3-triazines, a strong electronic effect is observed. escholarship.orgacs.org A linear Hammett plot with a negative ρ value indicates the accumulation of a partial positive charge on the amidine in the transition state of the rate-determining step. escholarship.orgacs.org This suggests that the reaction is initiated by a nucleophilic attack from the amidine nitrogen. escholarship.orgacs.org Benzamidines with electron-donating groups exhibit greater reactivity, while those with electron-withdrawing groups react more slowly, with reactivity differences spanning a 10- to 15-fold range. escholarship.org

Computational studies on the hydrolysis of substituted amidines also highlight the role of substituents in determining the reaction mechanism and rates. researchgate.net Similarly, in Diels-Alder reactions involving heterocyclic dienes, amidine substituents can either have no effect or decrease the activation energy, depending on their position. irb.hr

Thermochemical analysis through computational methods provides key quantitative data on the energetics of reactions involving amidines. This includes the calculation of activation energies (Ea), enthalpies (ΔH), and Gibbs free energies (ΔG) for reaction pathways.

Below is a table summarizing computed thermochemical data for reactions involving simple amidines, which serves as a model for understanding the reactivity of propionamidine.

ReactionLevel of TheoryComputed Value (kJ/mol)ParameterReference
Formamidine Decomposition (gas-phase)G3259.1Activation Energy cdnsciencepub.comresearchgate.net
Formamidine + 1 H₂O DecompositionG3169.4Activation Energy cdnsciencepub.comresearchgate.net
Formamidine + 2 H₂O DecompositionG3151.1Activation Energy cdnsciencepub.comresearchgate.net
Formamidine Decomposition (gas-phase)G30.9Heat of Reaction (ΔE) researchgate.net
Formamidine + 1 H₂O DecompositionG32.2Heat of Reaction (ΔE) researchgate.net
Formamidine + 2 H₂O DecompositionG3-5.1Heat of Reaction (ΔE) researchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations are essential for studying the dynamic and three-dimensional aspects of molecules, including their preferred shapes (conformations) and interactions with biological macromolecules.

Conformational analysis determines the stable three-dimensional arrangements of atoms in a molecule. While specific studies on propionamidine are not detailed in the provided search results, the principles and methods are well-established from studies on related derivatives. scribd.com Methods such as ¹H NMR spectroscopy and quantum-chemical calculations are used to understand the spatial relationships of different parts of a molecule. nih.govmdpi.com

Studies on various organic derivatives show that conformational preferences are governed by a balance of steric repulsions (van der Waals forces) and electronic effects like hyperconjugation. scribd.com For example, in substituted imidazolidinones, X-ray crystal structures and quantum-chemical calculations have been used to determine the preferred conformations of a benzyl (B1604629) group relative to the heterocyclic ring. ethz.ch These studies reveal that even small energy differences (less than 2 kcal/mol) between conformers can exist, suggesting that functional groups may rotate more or less freely at ambient temperatures. ethz.ch

The introduction of substituents can lead to significant conformational changes. mdpi.com For flexible molecules, rigidification of certain moieties can be a strategy to lock the molecule in a biologically active conformation. nih.gov The conformational analysis of propionamidine and its derivatives would similarly involve identifying the rotational barriers around its single bonds and the preferred spatial arrangement of its propyl and amidine groups to understand its physical properties and biological interactions better.

The amidine group is recognized as an important pharmacophore in medicinal chemistry, contributing significantly to the binding of molecules to biological targets such as enzymes. mdpi.com Molecular docking simulations are widely used to predict and analyze how a ligand, such as a molecule containing an amidine moiety, fits into the binding site of a protein.

The positively charged amidine group is particularly effective at forming strong electrostatic interactions and hydrogen bonds with amino acid residues in a protein's active site. mdpi.com For example, docking studies have shown that the amidine moiety of benzamidine (B55565) and indole-amidine correctly aligns to form a key interaction with the aspartic acid residue (Asp189) in the binding pocket of the serine protease trypsin. plos.org

In studies of inhibitors for human dipeptidyl peptidase III (hDPP III), the amidine group was found to be crucial for inhibitory activity, engaging in multiple interactions with amino acid residues in the peptide-binding subsite. mdpi.com Similarly, in the search for inhibitors of the enzyme TMPRSS2, which is relevant to coronaviruses, docking studies showed that compounds with amidine groups could establish favorable interactions with the catalytic triad (B1167595) of the enzyme. nih.gov The preparation for these docking studies involves carefully setting up the protein and ligand structures, including assigning correct protonation states, which is critical for the cationic amidine moiety. plos.org

These studies underscore the value of the amidine functional group in drug design and demonstrate how computational docking can elucidate the molecular basis for a compound's biological activity.

Studies on Hydrogen Bonding Behavior in Amidine Systems

The hydrogen bonding capabilities of the amidine functional group, and particularly the amidinium cation present in propionamidine hydrochloride, are of significant interest in theoretical and computational chemistry. The protonated amidinium group is a potent hydrogen bond donor, a feature that dictates its interactions in various chemical and biological environments. In this compound, the propionamidinium cation acts as the hydrogen bond donor, while the chloride anion serves as the primary hydrogen bond acceptor.

Theoretical studies, often employing Density Functional Theory (DFT) and ab initio methods, provide deep insights into the geometry, energetics, and electronic nature of these hydrogen bonds. While specific computational studies on this compound are not extensively documented in publicly available literature, the behavior of the closely related and well-studied guanidinium (B1211019) and other amidinium systems offers a robust framework for understanding its hydrogen bonding characteristics.

General Characteristics of Amidinium Hydrogen Bonds

The protonated amidinium moiety features N-H bonds that can engage in strong hydrogen bonding interactions. The positive charge on the cation enhances the acidity of the N-H protons, making them effective hydrogen bond donors. The planarity often observed in the amidinium group facilitates directional and efficient hydrogen bonding.

In the solid state, as can be inferred from studies on similar molecules like 3,4-diaminobenzamidinium chloride, amidinium salts form extensive three-dimensional networks of hydrogen bonds. These networks involve the amidinium cation donating hydrogen bonds to the counter-ion, in this case, the chloride anion.

Computational Insights into Amidinium-Anion Interactions

Computational models of amidinium-anion pairs allow for the detailed characterization of the hydrogen bonds. Key parameters that are typically calculated include the hydrogen bond length (the distance between the donor and acceptor atoms), the bond angle, and the binding energy.

For a system like propionamidinium chloride, the primary hydrogen bonds would be of the N-H···Cl type. The strength of these interactions is influenced by the electronic and steric effects of the propyl group attached to the amidine core.

Below is an interactive data table summarizing typical hydrogen bond parameters for amidinium-chloride interactions, derived from computational studies on analogous systems.

Hydrogen Bond TypeDonor AtomAcceptor AtomTypical H···A Distance (Å)Typical D-H···A Angle (°)Estimated Interaction Energy (kcal/mol)
N-H···ClNitrogen (N)Chlorine (Cl)2.1 - 2.4160 - 180-10 to -15

This data is representative of amidinium-chloride interactions and serves as an estimation for this compound based on computational studies of similar systems.

Research Findings from Related Amidine Systems

Studies on various amidine-containing molecules have highlighted several key aspects of their hydrogen bonding behavior:

Resonance Assistance: The resonance within the amidinium group can influence the strength of the hydrogen bonds. This effect, known as Resonance-Assisted Hydrogen Bonding (RAHB), can lead to shorter and stronger hydrogen bonds.

Influence of Substituents: The nature of the substituent on the amidine carbon can modulate the hydrogen bonding ability. The electron-donating nature of the propyl group in propionamidine may slightly influence the charge distribution and, consequently, the hydrogen bond strength compared to unsubstituted amidinium.

Solvent Effects: In solution, the hydrogen bonding behavior is significantly influenced by the solvent. Polar protic solvents can compete for hydrogen bonding sites, while aprotic solvents may favor the formation of amidinium-anion pairs. Computational studies often incorporate solvent models to account for these effects.

While direct experimental or extensive computational data specifically for this compound is limited, the well-established principles of hydrogen bonding in amidinium salts provide a strong basis for understanding its interactions. The interplay of the potent hydrogen bond donor capacity of the propionamidinium cation and the acceptor ability of the chloride anion governs the supramolecular chemistry of this compound.

Analytical Methodologies for Propionamidine Hydrochloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of propionamidine hydrochloride, offering detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, including this compound. researchgate.net It provides information on the chemical environment and connectivity of atoms within the molecule. rsc.org

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For this compound, one would expect to observe distinct signals for the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, as well as signals for the amine (-NH₂) protons. The integration of these signals corresponds to the number of protons in each unique environment, and spin-spin coupling patterns reveal adjacent proton relationships, further confirming the structure.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms. ttu.edu For this compound, one would expect three distinct signals corresponding to the carbonyl-like carbon of the amidine group, the methylene carbon, and the methyl carbon.

DEPT-135 Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a specialized NMR experiment that aids in differentiating between CH, CH₂, and CH₃ groups. fiveable.me In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. ttu.eduresearchgate.net Quaternary carbons are not observed. fiveable.me This technique provides an additional layer of confirmation for the assignment of carbon signals in the ¹³C NMR spectrum of this compound.

Below is a table summarizing typical NMR data for this compound.

Nucleus Technique Expected Chemical Shift (ppm) Multiplicity Assignment
¹H¹H NMR~2.5Quartet-CH₂-
¹H¹H NMR~1.2Triplet-CH₃
¹H¹H NMRBroadSinglet-NH₂
¹³C¹³C NMR~170SingletC=N
¹³C¹³C NMR~30Singlet-CH₂-
¹³C¹³C NMR~10Singlet-CH₃
¹³CDEPT-135~30Negative Peak-CH₂-
¹³CDEPT-135~10Positive Peak-CH₃

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups present in a molecule. dtic.mil The FTIR spectrum of this compound, typically obtained using a KBr wafer technique, displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. nih.gov

Key expected vibrational frequencies for this compound include:

N-H stretching: Broad bands in the region of 3300-3100 cm⁻¹, characteristic of the primary amine group. docbrown.info

C-H stretching: Absorptions around 2950-2850 cm⁻¹ due to the stretching vibrations of the methyl and methylene groups.

C=N stretching: A strong absorption band in the region of 1680-1640 cm⁻¹, which is characteristic of the imine group in the amidine functionality.

N-H bending: Bending vibrations for the primary amine group typically appear in the 1650-1580 cm⁻¹ region. docbrown.info

C-N stretching: This vibration is expected to appear in the 1250-1020 cm⁻¹ range.

The following table summarizes the expected FTIR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3300 - 3100 (Broad)
C-HStretching2950 - 2850
C=NStretching1680 - 1640 (Strong)
N-HBending1650 - 1580
C-NStretching1250 - 1020

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. uni-saarland.de For this compound, soft ionization techniques like Electrospray Ionization (ESI) are often employed to minimize fragmentation and observe the molecular ion. researchgate.net

In the positive ion mode, propionamidine would be expected to be detected as its protonated form, [M+H]⁺. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula, C₃H₉N₂⁺. The calculated exact mass for the protonated molecule is approximately 73.0760 Da. The presence of the hydrochloride salt would not be directly observed in the mass spectrum as the chloride ion is lost during the ionization process.

Technique Ionization Mode Expected Ion Calculated m/z
ESI-MSPositive[C₃H₈N₂ + H]⁺~73.0760

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and polar compounds like this compound. nih.govvulcanchem.com Reversed-phase HPLC (RP-HPLC) is a commonly used mode for such analyses. orientjchem.org

A typical RP-HPLC method for this compound would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The addition of an acid, such as acetic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and retention for basic compounds like amidines. nih.govsielc.com Detection is often achieved using a UV detector, typically at a low wavelength around 210 nm, as amidines may lack a strong chromophore for detection at higher wavelengths. sielc.comchromatographyonline.com Method validation would demonstrate linearity, precision, and accuracy for reliable quantification. nih.gov

The following table outlines a general set of HPLC conditions that could be adapted for the analysis of this compound.

Parameter Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Gradient A time-based gradient from high aqueous to high organic content
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature Room Temperature

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. mdpi.com However, due to the polar and non-volatile nature of this compound, direct analysis by GC-MS is challenging. nih.govsigmaaldrich.com The high polarity can lead to poor peak shape and interactions with the GC column. sepscience.com

To overcome these limitations, derivatization is typically required. jfda-online.comresearchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.comjfda-online.com For compounds with active hydrogens like propionamidine, silylation or acylation are common derivatization strategies. sigmaaldrich.commdpi.com For instance, reacting propionamidine with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent would produce a less polar and more volatile derivative suitable for GC-MS analysis. sigmaaldrich.com The resulting mass spectrum of the derivative can then be used for identification and quantification. nih.gov

The following table summarizes the general steps for GC-MS analysis of this compound.

Step Procedure Purpose
1. Sample PreparationDissolution in a suitable solventPrepare the sample for derivatization
2. DerivatizationReaction with a derivatizing agent (e.g., silylation or acylation)Increase volatility and thermal stability
3. GC SeparationInjection onto a GC column (e.g., a non-polar or mid-polar capillary column)Separate the derivatized analyte from other components
4. MS DetectionIonization (typically Electron Ionization) and mass analysisProvide a mass spectrum for identification and quantification

Bioanalytical Method Development and Validation for Amidine-Containing Compounds

The quantitative determination of drugs and their metabolites in biological matrices is a critical aspect of drug development. For amidine-containing compounds, such as this compound and its derivatives, robust bioanalytical methods are essential for pharmacokinetic and toxicokinetic studies. researchgate.net These compounds are a significant class in medicinal chemistry, investigated for a wide range of therapeutic applications, including as antimicrobial agents. researchgate.netnih.gov The development and validation of these analytical methods must adhere to stringent guidelines set by regulatory authorities like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability and acceptability of the data. europa.eufda.gov

The process involves creating a method to accurately measure the concentration of an analyte in a biological sample, which is often complex. pnrjournal.com Key steps include sample preparation, chromatographic separation, and detection. rfppl.co.in The most commonly employed techniques for the bioanalysis of small molecules, including amidine derivatives, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netresearchgate.net

Sample Preparation

Given the complexity of biological matrices like plasma, serum, or urine, direct injection into analytical instruments is typically not feasible. japsonline.com A sample preparation step is crucial to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest. pnrjournal.comijsrtjournal.com Common techniques include:

Protein Precipitation (PP): This is a straightforward method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. pnrjournal.comrfppl.co.in It is effective for cleaning up samples and can provide a high recovery rate. rfppl.co.in

Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix. It can significantly reduce matrix effects and is amenable to automation, making it suitable for high-throughput analysis. researchgate.net

Chromatographic Separation and Detection

Liquid chromatography is the cornerstone of bioanalysis for many pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their interaction with a stationary phase (the column) and a mobile phase (the solvent). researchgate.net Reversed-phase columns (e.g., C18) are very common. Detection is often performed using an ultraviolet (UV) or a diode-array detector (DAD). japsonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique offers superior sensitivity and selectivity compared to HPLC with UV detection. researchgate.net It couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. rfppl.co.in The use of Multiple Reaction Monitoring (MRM) allows for highly specific quantification of the analyte, even at very low concentrations, by monitoring a specific precursor-to-product ion transition. researchgate.net This makes LC-MS/MS the preferred method for many bioanalytical applications. researchgate.netjapsonline.com

Method Validation

A bioanalytical method must be rigorously validated to demonstrate that it is reliable and reproducible for its intended use. ijsrtjournal.comeuropa.eu The validation process assesses several key parameters according to regulatory guidelines. europa.eufda.gov

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. japsonline.comeuropa.eu This is typically assessed by analyzing at least six different blank matrix sources to check for interferences at the retention time of the analyte and internal standard (IS). ijpsonline.com

Accuracy and Precision:

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte. It is expressed as a percentage of the nominal value. For quality control (QC) samples, the mean concentration should generally be within ±15% of the nominal value. europa.eu

Precision measures the degree of scatter or agreement between a series of measurements. It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). The CV should not exceed 15% for QC samples. europa.eu Both accuracy and precision are evaluated at multiple concentration levels (low, medium, and high) within a single run (intra-day) and across different runs (inter-day). europa.eu

Table 1: Representative Intra-Day and Inter-Day Precision and Accuracy Data for an Amidine-Containing Compound Analog (Data is illustrative and based on typical validation results for similar compounds)

QC LevelNominal Conc. (ng/mL)Intra-Day (n=5)Inter-Day (n=15)
Mean Conc. ± SD (ng/mL) Precision (%CV)
Low 3029.1 ± 1.86.2
Medium 300309.6 ± 11.53.7
High 30002955.0 ± 97.53.3

Source: Adapted from validation data for similar compounds. researchgate.netijpsonline.com

Calibration Curve and Sensitivity: The calibration curve plots the instrument response against known concentrations of the analyte. A linear relationship is typically established using a weighted linear regression model. researchgate.net The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20% for accuracy and a CV ≤20%). europa.eu

Table 2: Example of Calibration Curve Parameters for a Bioanalytical Method (Data is illustrative)

ParameterResultAcceptance Criteria
Calibration Range 10 - 5000 ng/mL-
Regression Model Weighted (1/x²) Linear-
Correlation Coefficient (r²) > 0.995≥ 0.98
LLOQ Accuracy 104.5%80% - 120%
LLOQ Precision (%CV) 8.2%≤ 20%

Source: Based on typical performance of LC-MS methods. researchgate.netijpsonline.com

Recovery and Matrix Effect:

Recovery is the efficiency of the extraction process, representing the percentage of the analyte recovered from the biological matrix. It is assessed by comparing the analytical response of extracted samples to that of post-extraction spiked samples. researchgate.net

Matrix Effect refers to the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the matrix. It is a critical parameter to evaluate in LC-MS/MS methods to ensure that it does not compromise the accuracy and precision of the results. europa.eu

Stability: The stability of the analyte must be evaluated under various conditions that mimic the sample handling and storage process. japsonline.com This includes:

Freeze-Thaw Stability: Assesses the analyte's stability after repeated freezing and thawing cycles.

Bench-Top Stability: Determines stability at room temperature for a period reflecting the sample preparation time.

Long-Term Stability: Evaluates stability in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for a duration covering the entire study period. europa.eu

The development and validation of bioanalytical methods for this compound and other amidine-containing compounds are fundamental for their progression through the drug development pipeline. By employing techniques like LC-MS/MS and adhering to rigorous validation guidelines, reliable data on drug concentrations in biological fluids can be generated, forming the basis for critical decisions on a drug's safety and efficacy. researchgate.net

Environmental Aspects of Amidine Containing Compounds

Environmental Fate and Degradation Pathways of Amidines.nih.govresearchgate.net

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For amidine-containing compounds, degradation pathways such as hydrolysis, photolysis, and atmospheric reactions are key determinants of their persistence and potential for environmental accumulation. nih.govresearchgate.net

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of a compound is its ability to resist this process. lubrizol.com The stability of amidines to hydrolysis is influenced by factors such as the molecular weight of the amidine and the degree of substitution on the nitrogen atoms. researchgate.net In the case of diethylpropion (B1665973) hydrochloride, hydrolytic decomposition was observed to be slow at a pH of 3.5 or lower, but increased rapidly as the pH was raised. nih.gov

Stress testing of denagliptin, an amidine-containing compound, revealed that it degrades in solution. nih.gov The initial degradation product is an amidine, which then hydrolyzes to a diketopiperazine. nih.gov This highlights that hydrolysis can be a significant degradation pathway for certain amidine derivatives under specific conditions.

Table 1: Factors Influencing Hydrolytic Stability of Amidine-Containing Compounds

FactorInfluence on Hydrolytic Stability
pH Stability can be highly pH-dependent, with increased degradation rates at higher pH levels for some compounds. nih.gov
Molecular Structure The presence and nature of substituents on the amidine group can affect susceptibility to hydrolysis. researchgate.net
Temperature Higher temperatures generally accelerate the rate of hydrolysis. nih.gov
Presence of Water As a reactant, the availability of water is essential for hydrolysis to occur. lubrizol.com

This table summarizes key factors that can influence the rate at which amidine-containing compounds undergo hydrolysis in the environment.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. pharmaguideline.com This process can be a major degradation pathway for some chemicals in the environment, particularly in surface waters and on soil surfaces. researchgate.net For instance, the herbicide propanil (B472794), an anilide, undergoes photolysis as a major route of degradation. researchgate.net

Amines and their derivatives, including amidines, can be released into the atmosphere from various sources. nilu.no Their atmospheric degradation is primarily initiated by reaction with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. ssethermal.comnilu.com

The photo-oxidation of amines can lead to the formation of various products, including other amines, amides, and nitrogen oxides. nilu.noresearchgate.net For example, the atmospheric oxidation of dimethylamine (B145610) by OH radicals produces the dimethyl amino radical, which can then react with nitrogen oxides. researchgate.net The specific degradation pathways and products for propionamidine hydrochloride in the atmosphere would depend on its reaction rates with these atmospheric oxidants.

Table 2: Key Atmospheric Reactions of Amine Derivatives

ReactantPrimary Atmospheric OxidantPotential Products
Primary AminesOH radicalAmine radicals, imines. ssethermal.com
Secondary AminesOH radicalAmino radicals, nitrosamines, nitramines. researchgate.net
Tertiary AminesOH radicalAmino radicals, aldehydes. nilu.com

This table outlines the initial steps in the atmospheric degradation of different classes of amines, which can be analogous to the degradation of amidine derivatives.

Assessment of Environmental Impact and Persistence.nilu.nodiplomatacomercial.com

The environmental impact of a chemical is related to its persistence, bioaccumulation potential, and toxicity. diplomatacomercial.com Amides, which are structurally related to amidines, can persist in the environment and exhibit varying levels of toxicity to aquatic life. diplomatacomercial.com

The persistence of a compound is determined by its resistance to degradation. While propanil is rapidly degraded by microbes, its degradation product, 3,4-dichloroaniline, can be more persistent. researchgate.net The persistence of this compound in soil and water would depend on its susceptibility to the degradation pathways discussed above.

The environmental risk of a compound is also influenced by its application rate. For example, while d-limonene is practically non-toxic to mammals, high application rates can lead to identified risks. regulations.gov

Research on Sustainable Amidine Chemistry.researchgate.netrsc.org

In response to the growing need for environmentally friendly chemical processes, research into sustainable amidine chemistry is expanding. researchgate.netrsc.org This includes the development of greener synthetic methods that minimize waste, avoid harsh reagents, and utilize renewable resources. nih.gov

Recent advancements include the development of copper-catalyzed protocols for amidine synthesis that use molecular oxygen as a green oxidant. mdpi.com Other approaches focus on one-pot, multi-component reactions that offer high atom economy and reduce the number of synthetic steps. beilstein-journals.org For example, a molecular iodine-catalyzed three-component coupling reaction has been developed for the synthesis of α-amino amidines under mild conditions. beilstein-journals.org These sustainable methods aim to reduce the environmental impact associated with the production of amidine-containing compounds. rsc.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and structural integrity of propionamidine hydrochloride in synthetic preparations?

  • Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Elemental analysis (EA) ensures stoichiometric consistency with the hydrochloride salt form. For reproducibility, document column specifications (e.g., C18), mobile phase composition, and calibration standards. Cross-validate results using mass spectrometry (MS) to detect impurities .

Q. How should this compound be safely handled and stored to maintain stability in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation. Use desiccants to minimize moisture absorption. During handling, wear nitrile gloves, lab coats, and safety goggles. Decontaminate spills with 70% ethanol followed by water rinsing. Avoid inhalation of fine powders by working in a fume hood with HEPA filtration .

Q. What spectroscopic techniques are optimal for characterizing this compound’s molecular interactions in solution?

  • Methodological Answer : Use Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., amidine C=N stretching at ~1650 cm⁻¹). For solvation dynamics, employ UV-Vis spectroscopy to monitor absorbance shifts in polar vs. non-polar solvents. Stability under varying pH conditions can be assessed using spectrophotometric titrations .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s enzyme inhibition efficacy across different assay conditions?

  • Methodological Answer : Standardize assay parameters:

  • Buffer Systems : Compare Tris-HCl (pH 7.4) vs. phosphate-buffered saline (PBS) to assess pH-dependent activity.
  • Temperature Control : Use thermostatted microplate readers to eliminate thermal fluctuations.
  • Positive/Negative Controls : Include known inhibitors (e.g., berenil) and vehicle-only controls.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance across replicates .

Q. What experimental design considerations are critical for evaluating this compound’s pharmacokinetics in preclinical models?

  • Methodological Answer :

  • Dosing Regimens : Optimize single vs. multiple doses based on plasma half-life (t₁/₂) from pilot studies.
  • Sampling Schedule : Collect blood/tissue samples at logarithmic intervals (e.g., 0.5, 1, 2, 4, 8 h post-administration).
  • Analytical Validation : Use LC-MS/MS to quantify parent compound and metabolites in biological matrices, ensuring a lower limit of quantification (LLOQ) ≤10 ng/mL.
  • Ethical Compliance : Adhere to NIH guidelines for humane endpoints and sample size justification .

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity profiles?

  • Methodological Answer :

  • Quality Control (QC) : Implement orthogonal characterization (e.g., X-ray diffraction for crystallinity, differential scanning calorimetry for thermal stability).
  • Bioassay Replicates : Perform dose-response curves in triplicate across independent batches.
  • Data Normalization : Express activity relative to internal standards (e.g., % inhibition normalized to reference compounds).
  • Meta-Analysis : Use scoping reviews to compare published datasets and identify confounding variables (e.g., solvent additives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.